5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid
Overview
Description
5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid is a complex organic molecule often used in various branches of scientific research and industry. The compound's unique structure includes a methoxycarbonyl group and a trifluoromethylphenyl group, which contribute to its distinct reactivity and application potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid, one common method involves multi-step organic synthesis starting with the appropriate substituted pyrrole. The key steps include:
Formation of the pyrrole ring: : Cyclization reactions involving starting materials like diketones and amines.
Introduction of substituents: : Sequential functionalization steps to introduce the methoxycarbonyl and trifluoromethylphenyl groups.
Industrial Production Methods
For industrial-scale production, the compound is typically synthesized using large reactors capable of precise temperature and pressure control. Solvent choice and purification methods are optimized to ensure high yield and purity, often involving crystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions:
Oxidation: : Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: : Reductive conditions, such as hydrogenation, can reduce the methoxycarbonyl group.
Substitution: : Electrophilic aromatic substitution is possible due to the presence of the aromatic trifluoromethylphenyl ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid.
Reduction: : Hydrogenation catalysts (e.g., palladium on carbon), lithium aluminum hydride.
Substitution: : Friedel-Crafts catalysts, such as aluminum chloride.
Major Products Formed
Oxidation products: : May include carboxylic acids or ketones.
Reduction products: : Primarily alcohols or amines, depending on the reaction conditions.
Substitution products: : New functionalized aromatic compounds.
Scientific Research Applications
This compound finds applications across various fields:
Chemistry: : Used as a building block for more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties and potential therapeutic uses.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound's effects are exerted through interactions at the molecular level, often involving:
Molecular Targets: : Interactions with enzymes and receptor proteins.
Pathways Involved: : May affect signaling pathways, metabolic pathways, or other biochemical networks.
Comparison with Similar Compounds
Comparing 5-(Methoxycarbonyl)-1,5-dimethyl-2-[2-(trifluoro-methyl)phenyl]-3-pyrrolidinecarboxylic acid with similar compounds reveals its uniqueness:
Similar Compounds: : Other pyrrolidine derivatives, trifluoromethyl-substituted compounds.
Uniqueness: : Its specific functional groups (methoxycarbonyl and trifluoromethylphenyl) impart unique reactivity and interaction profiles, differentiating it from closely related molecules.
This gives you a detailed overview of the compound without abbreviations, covering its preparation, reactivity, applications, mechanism of action, and comparison with similar compounds. Dive deeper if any specific section piques your interest!
Properties
IUPAC Name |
5-methoxycarbonyl-1,5-dimethyl-2-[2-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-15(14(23)24-3)8-10(13(21)22)12(20(15)2)9-6-4-5-7-11(9)16(17,18)19/h4-7,10,12H,8H2,1-3H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUVKCSBCHJGBRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(N1C)C2=CC=CC=C2C(F)(F)F)C(=O)O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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